![molecular formula C42H60O4 B12547664 2,3,6,7-Tetrakis(hexyloxy)triphenylene CAS No. 162281-30-3](/img/structure/B12547664.png)
2,3,6,7-Tetrakis(hexyloxy)triphenylene
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Overview
Description
2,3,6,7-Tetrakis(hexyloxy)triphenylene is a chemical compound belonging to the class of triphenylene derivatives. These compounds are known for their discotic liquid crystalline properties, which make them valuable in various scientific and industrial applications. The unique structure of this compound, with four hexyloxy groups attached to the triphenylene core, imparts specific physical and chemical properties that are of interest to researchers.
Preparation Methods
The synthesis of 2,3,6,7-Tetrakis(hexyloxy)triphenylene typically involves several key steps:
Oxidative Coupling: The process begins with the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form a biphenyl intermediate.
Nucleophilic Aromatic Substitution: This intermediate undergoes nucleophilic aromatic substitution to introduce the hexyloxy groups at the desired positions.
Cyclization: The final step involves cyclization to form the triphenylene core with the hexyloxy substituents.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
2,3,6,7-Tetrakis(hexyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
Materials Science
2,3,6,7-Tetrakis(hexyloxy)triphenylene serves as a fundamental building block for the development of new materials. Its discotic liquid crystal properties allow it to form ordered structures at the molecular level, which is crucial for creating advanced materials.
- Discotic Liquid Crystals : The compound is utilized as a model molecule in studies of discotic liquid crystals (DLCs). These materials are characterized by their ability to self-assemble into columnar structures, making them suitable for applications in organic electronics and photonics. The hexyl side chains enhance solubility and facilitate the formation of mesophases, which are essential for the stability and functionality of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .
- Thermal Properties : Research indicates that this compound exhibits notable thermal stability and phase transition behavior. For instance, it has been shown to maintain its mesophase characteristics over a wide temperature range, which is beneficial for applications requiring thermal resilience .
Optoelectronic Applications
The compound plays a vital role in optoelectronic devices due to its electron-rich structure and ability to transport charge effectively.
- Hole Transport Layer : In perovskite solar cells, this compound functions as a hole transport layer. Its high charge mobility enhances the efficiency of charge separation and transport within the solar cell architecture .
- Organic Photodetectors : The compound's optical properties make it suitable for use in organic photodetectors. Its ability to absorb light and convert it into electrical signals is leveraged in the development of sensitive detection devices .
Liquid Crystal Technology
The unique structure of this compound allows it to be employed in various liquid crystal technologies.
- Liquid Crystal Displays : As a component in LCDs, this compound contributes to the modulation of light through its mesogenic properties. It can be tuned to achieve desired optical effects based on temperature variations .
- Stabilization of Polymer Blends : The compound has been explored as a compatibilizer in polymer blends. By stabilizing hydrophobic and hydrophilic components within a blend, it helps prevent phase separation and enhances the mechanical properties of the resulting materials .
Case Studies
Several studies have documented the successful application of this compound in real-world scenarios:
Mechanism of Action
The mechanism by which 2,3,6,7-Tetrakis(hexyloxy)triphenylene exerts its effects is primarily through its ability to form stable columnar liquid crystalline phases. These phases facilitate efficient charge transport and molecular alignment, which are crucial for its applications in organic electronics and materials science . The molecular targets and pathways involved include interactions with other aromatic systems and the formation of supramolecular assemblies .
Comparison with Similar Compounds
2,3,6,7-Tetrakis(hexyloxy)triphenylene can be compared with other triphenylene derivatives such as:
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene: This compound has six hexyloxy groups and exhibits similar liquid crystalline properties but with different phase behavior.
2,3,6,7,10,11-Hexakis(hexylthio)triphenylene: The presence of hexylthio groups instead of hexyloxy groups alters the electronic properties and phase transitions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between solubility, stability, and liquid crystalline behavior.
Properties
CAS No. |
162281-30-3 |
---|---|
Molecular Formula |
C42H60O4 |
Molecular Weight |
628.9 g/mol |
IUPAC Name |
2,3,6,7-tetrahexoxytriphenylene |
InChI |
InChI=1S/C42H60O4/c1-5-9-13-19-25-43-39-29-35-33-23-17-18-24-34(33)36-30-40(44-26-20-14-10-6-2)42(46-28-22-16-12-8-4)32-38(36)37(35)31-41(39)45-27-21-15-11-7-3/h17-18,23-24,29-32H,5-16,19-22,25-28H2,1-4H3 |
InChI Key |
FOXCXPICCKTKHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C42)OCCCCCC)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
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